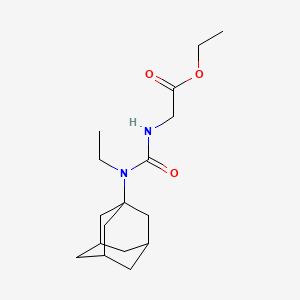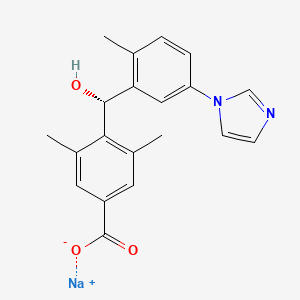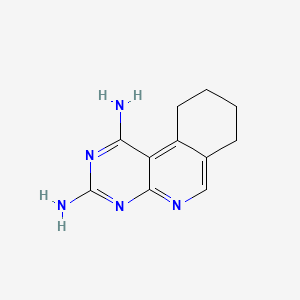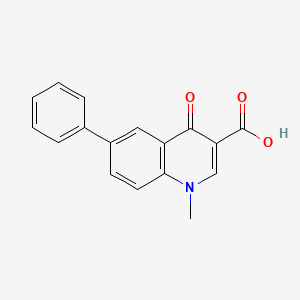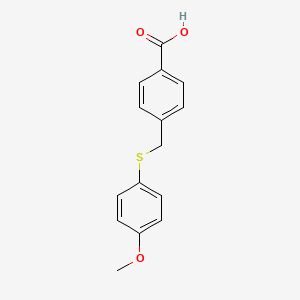
4-(((4-Methoxyphenyl)thio)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((4-Methoxyphenyl)thio)methyl)benzoic acid is an organic compound with the molecular formula C15H14O3S It consists of a benzoic acid core with a methoxyphenylthio group attached to the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Methoxyphenyl)thio)methyl)benzoic acid typically involves the reaction of 4-methoxyphenylthiol with a suitable benzoic acid derivative. One common method is the nucleophilic substitution reaction where 4-methoxyphenylthiol reacts with a benzylic halide derivative of benzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
4-(((4-Methoxyphenyl)thio)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4-(((4-Methoxyphenyl)thio)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(((4-Methoxyphenyl)thio)methyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structural features.
相似化合物的比较
Similar Compounds
4-(((4-Methoxyphenyl)thio)methyl)benzoic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
This compound sulfone: Similar structure but with a sulfone group instead of a thioether.
Uniqueness
This compound is unique due to its combination of a methoxyphenylthio group and a benzoic acid core. This structural feature imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
110046-23-6 |
|---|---|
分子式 |
C15H14O3S |
分子量 |
274.3 g/mol |
IUPAC 名称 |
4-[(4-methoxyphenyl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C15H14O3S/c1-18-13-6-8-14(9-7-13)19-10-11-2-4-12(5-3-11)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
InChI 键 |
MPVJYMCPFTXDOZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


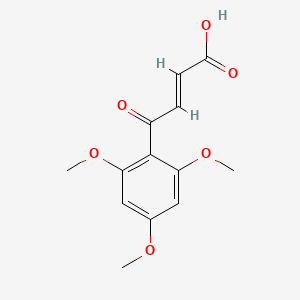
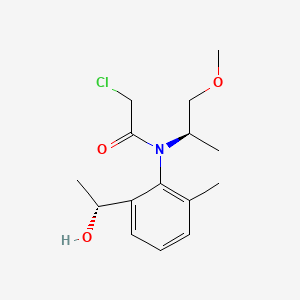

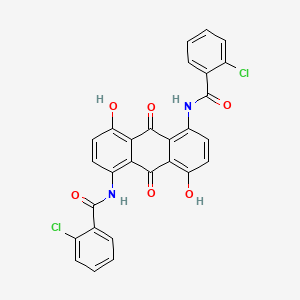
![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)
![2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12794668.png)
![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)
